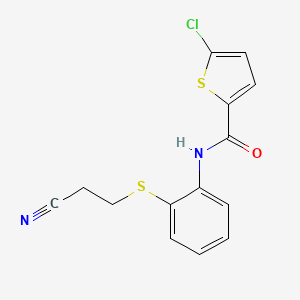

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Description

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Properties

IUPAC Name |

5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXKLXTHTWDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.

Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.

Addition of the cyanoethylthio group: This step involves the nucleophilic substitution reaction where a cyanoethylthio group is introduced to the phenyl ring.

Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride (LiAlH4).

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Sulfoxides and sulfones: Formed from oxidation reactions.

Amines: Formed from the reduction of the cyano group.

Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.

Indole derivatives: Known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a cyanoethylthio group and a chlorine atom, which confer distinct chemical and biological properties .

Biological Activity

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide. Its molecular formula is , with a molecular weight of 300.83 g/mol. The compound features a thiophene ring, a cyanoethyl thio group, and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiophene Ring : Utilizes the Paal-Knorr synthesis method.

- Introduction of the Phenyl Group : Achieved via Suzuki-Miyaura coupling.

- Addition of the Cyanoethylthio Group : Involves nucleophilic substitution reactions.

These synthetic routes allow for the introduction of various functional groups that enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported its effectiveness against various cancer cell lines, including breast and lung cancer cells, by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity, potentially making it useful in treating conditions like arthritis and other inflammatory diseases. It modulates inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticancer effects in vitro against breast cancer cells with IC50 values in the low micromolar range. |

| Study 2 | Showed significant inhibition of TNF-α production in LPS-stimulated macrophages, indicating anti-inflammatory properties. |

| Study 3 | Reported antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Activates caspases leading to programmed cell death.

- Cytokine Modulation : Reduces pro-inflammatory cytokines such as IL-6 and TNF-α.

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives known for their biological activities:

| Compound | Activity | Notes |

|---|---|---|

| Thiophene Derivative A | Anticancer | Similar mechanism involving apoptosis induction |

| Thiophene Derivative B | Anti-inflammatory | Exhibits comparable effects on TNF-α levels |

| Thiophene Derivative C | Antimicrobial | Effective against similar bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.